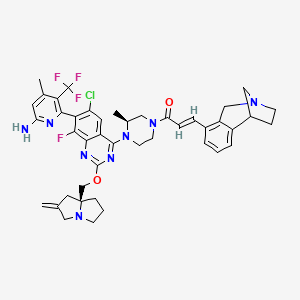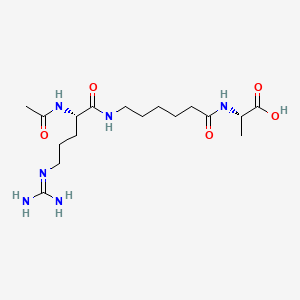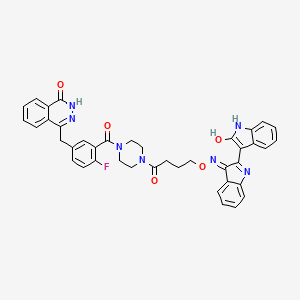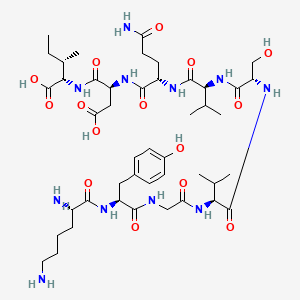
2-epi-Cucurbitacin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-epi-Cucurbitacin B is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family. Cucurbitacins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Cucurbitacin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-epi-Cucurbitacin B undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction reduces double bonds or carbonyl groups, modifying the compound’s structure.
Substitution: This reaction replaces one functional group with another, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield saturated compounds .
Applications De Recherche Scientifique
2-epi-Cucurbitacin B has a wide range of scientific research applications:
Mécanisme D'action
2-epi-Cucurbitacin B exerts its effects through several molecular mechanisms:
Apoptosis Induction: It promotes programmed cell death by activating apoptotic pathways.
Cell Cycle Arrest: It inhibits cell division by arresting the cell cycle at specific checkpoints.
Inhibition of Signal Transduction: It interferes with signaling pathways, such as the JAK-STAT pathway, which is crucial for cell growth and survival
Comparaison Avec Des Composés Similaires
Cucurbitacin B: Shares similar biological activities but differs in its stereochemistry.
Cucurbitacin E: Known for its potent anticancer properties but has a different functional group arrangement.
Cucurbitacin D: Exhibits strong anti-inflammatory effects but varies in its acetylation pattern
Uniqueness: 2-epi-Cucurbitacin B is unique due to its specific stereochemistry, which influences its biological activity and potency. Its distinct molecular structure allows it to interact with different molecular targets compared to other cucurbitacins .
Propriétés
Formule moléculaire |
C32H46O8 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1 |
Clé InChI |
IXQKXEUSCPEQRD-PBMNGLKCSA-N |
SMILES isomérique |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O |
SMILES canonique |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
